

Spectroscopic Data for 2-(4-Bromophenyl)thiazole-5-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)thiazole-5-carbaldehyde

Cat. No.: B1520770

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-(4-Bromophenyl)thiazole-5-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known for their diverse biological activities, and the introduction of a bromophenyl group and a reactive carbaldehyde moiety offers a versatile scaffold for further chemical modifications in drug discovery and the development of novel organic materials.^{[1][2][3]} This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's spectroscopic characteristics to aid in its identification, characterization, and application.

Molecular Structure and Key Features

2-(4-Bromophenyl)thiazole-5-carbaldehyde possesses a core structure consisting of a thiazole ring substituted at the 2-position with a 4-bromophenyl group and at the 5-position with a carbaldehyde group. The presence of the electronegative bromine atom and the electron-withdrawing aldehyde group significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below is an analysis of the predicted ^1H and ^{13}C NMR spectra of **2-(4-Bromophenyl)thiazole-5-carbaldehyde**. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.^{[4][5][6]}

^1H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ^1H NMR Spectral Data for **2-(4-Bromophenyl)thiazole-5-carbaldehyde** (in DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.95	Singlet	1H	Aldehyde proton (-CHO)
~8.60	Singlet	1H	Thiazole proton (H-4)
~7.85	Doublet	2H	Aromatic protons (ortho to thiazole)
~7.70	Doublet	2H	Aromatic protons (ortho to bromine)

Interpretation and Causality:

- Aldehyde Proton (~9.95 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and its direct attachment to the aromatic thiazole ring. This results in its characteristic downfield chemical shift.
- Thiazole Proton (H-4) (~8.60 ppm): The single proton on the thiazole ring is expected to appear as a singlet at a downfield region. Its chemical shift is influenced by the anisotropic effect of the aromatic ring system and the electron-withdrawing nature of the adjacent aldehyde group.

- Aromatic Protons (~7.85 and ~7.70 ppm): The four protons on the 4-bromophenyl ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating thiazole ring are shifted slightly upfield compared to those ortho to the electron-withdrawing bromine atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for **2-(4-Bromophenyl)thiazole-5-carbaldehyde** (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~185.0	Aldehyde carbon (C=O)
~168.0	Thiazole carbon (C-2)
~150.0	Thiazole carbon (C-5)
~145.0	Thiazole carbon (C-4)
~132.5	Aromatic carbon (ipso- to thiazole)
~132.0	Aromatic carbons (ortho to bromine)
~129.0	Aromatic carbons (ortho to thiazole)
~125.0	Aromatic carbon (ipso- to bromine)

Interpretation and Causality:

- Aldehyde Carbon (~185.0 ppm): The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, appearing at a very low field.
- Thiazole Carbons: The chemical shifts of the thiazole carbons are influenced by the nitrogen and sulfur heteroatoms and the attached substituents. The C-2 carbon, bonded to the nitrogen and the bromophenyl group, is expected to be significantly deshielded.

- Aromatic Carbons: The chemical shifts of the carbons in the bromophenyl ring are characteristic of a para-substituted system. The carbon atom attached to the bromine (ipso-carbon) will have its chemical shift influenced by the heavy atom effect of bromine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

Table 3: Predicted Mass Spectrometry Data for **2-(4-Bromophenyl)thiazole-5-carbaldehyde**

m/z	Interpretation
267/269	Molecular ion peak $[M]^+$ (due to ^{79}Br and ^{81}Br isotopes)
239/241	$[\text{M}-\text{CO}]^+$
188	$[\text{M}-\text{Br}]^+$
154	$[\text{C}_7\text{H}_4\text{NS}]^+$

Interpretation and Causality:

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio).^{[7][8]} Common fragmentation pathways for such aromatic aldehydes include the loss of a carbon monoxide molecule (CO) and the cleavage of the carbon-bromine bond.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectral Data for **2-(4-Bromophenyl)thiazole-5-carbaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi resonance)
~1700	Strong	Aldehyde C=O stretch
~1580	Medium-Strong	Aromatic C=C stretch
~1470	Medium	Thiazole ring stretch
~1070	Strong	C-Br stretch

Interpretation and Causality:

- Aldehyde Group: The strong absorption around 1700 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the aldehyde. The two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretching of the aldehyde group, often appearing as a doublet due to Fermi resonance.[9][10]
- Aromatic and Thiazole Rings: The absorptions in the 3100-3000 cm⁻¹ and ~1580 cm⁻¹ regions correspond to the C-H and C=C stretching vibrations of the aromatic rings, respectively.
- C-Br Bond: The strong absorption around 1070 cm⁻¹ is indicative of the C-Br stretching vibration.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of purified **2-(4-Bromophenyl)thiazole-5-carbaldehyde**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Instrumental Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm

Instrumental Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Program: Proton-decoupled pulse sequence
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

- Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

Instrumental Parameters:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: 50-500 m/z

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

- Place a small amount of the solid sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the anvil.

Instrumental Parameters:

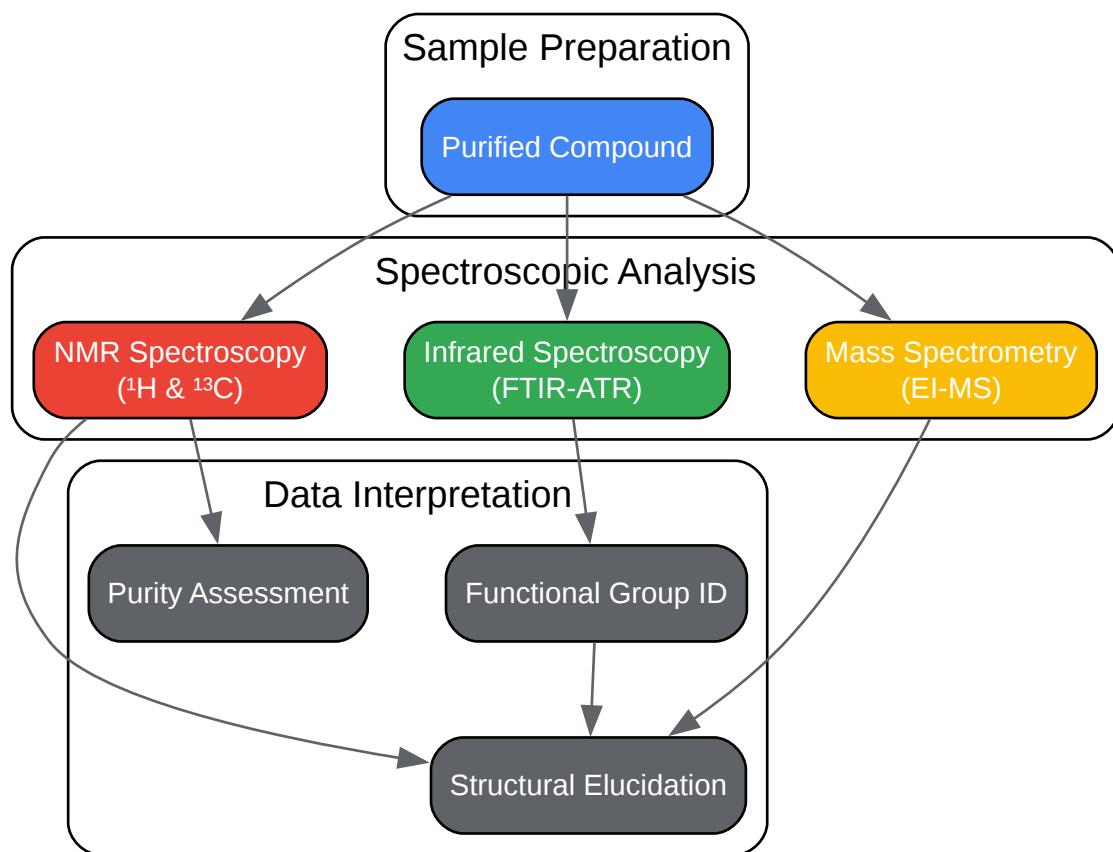
- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
- Accessory: ATR accessory with a diamond or germanium crystal
- Number of Scans: 16-32
- Resolution: 4 cm⁻¹
- Spectral Range: 4000-400 cm⁻¹

Visualizations

Molecular Structure

Caption: Molecular structure of **2-(4-Bromophenyl)thiazole-5-carbaldehyde**.

Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic characterization of the compound.

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